2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine
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Overview
Description
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine, also known as 4-ethylphenoxy-4-(pyridin-4-ylmethylamino)butane, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions, including bronchodilation, vasodilation, and glycogenolysis.
Scientific Research Applications
- Antiproliferative Activity : Researchers have investigated the antiproliferative properties of this compound. It may inhibit cell growth and proliferation, making it a potential candidate for cancer therapy .
- Targeting GPCRs : The pyridinylmethyl moiety suggests interactions with G protein-coupled receptors (GPCRs). Investigating its binding affinity and selectivity against specific GPCRs could lead to novel drug candidates .
- Intercalation Studies : Computational simulations have explored the arrangement of this compound and its derivatives within layered structures. For instance, N-(pyridin-4-yl)pyridin-4-amine intercalates with zirconium 4-sulfophenylphosphonate, which has implications for materials design .
- Building Block : The compound’s ethylphenoxy and pyridinylmethyl groups make it a versatile building block for organic synthesis. Researchers can modify these functional groups to create new molecules with specific properties .
- Pesticide Development : Given its structural features, researchers may explore its potential as an agrochemical. Investigating its effects on pests, plant health, and environmental safety is crucial .
- Cellular Imaging : Fluorescently labeled derivatives of this compound could serve as cellular imaging agents. Researchers can study its localization and distribution within cells .
- Neurotransmitter Receptors : Considering the pyridinylmethyl group, investigations into its interactions with neurotransmitter receptors (e.g., serotonin receptors) could yield insights into neurological processes .
- Environmental Fate and Toxicity : Understanding how this compound behaves in the environment and its potential impact on ecosystems is essential. Researchers may study its degradation pathways, bioaccumulation, and toxicity profiles .
Medicinal Chemistry and Drug Development
Materials Science
Organic Synthesis
Agrochemical Research
Biological Studies
Environmental Chemistry
Mechanism of Action
Target of Action
The primary targets of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine are currently unknown . The compound’s interaction with its targets could be influenced by the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen .
Mode of Action
It’s known that the iodine and nitro substituents favor the antimicrobial activity against gram-negative bacterial strains .
Biochemical Pathways
It has been suggested that the compound may have antimicrobial properties, indicating potential effects on bacterial metabolic pathways .
Result of Action
It has been suggested that the compound may have antimicrobial properties, indicating that it could potentially inhibit the growth of certain bacteria and fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine . For instance, factors such as pH, temperature, and presence of other compounds could potentially affect the compound’s stability and activity .
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-14-3-5-16(6-4-14)19-12-11-18-13-15-7-9-17-10-8-15/h3-10,18H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKBYHSZYFTGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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